N-(2-{1-methyl-5-[(phenylcarbonyl)amino]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-[2-(5-BENZAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole core, a benzamido group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-BENZAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a furan carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-BENZAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(5-BENZAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(5-BENZAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Indole Derivatives
Uniqueness
N-[2-(5-BENZAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a benzimidazole core, benzamido group, and furan ring, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of biological activities.
Properties
Molecular Formula |
C22H20N4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-(5-benzamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3/c1-26-18-10-9-16(24-21(27)15-6-3-2-4-7-15)14-17(18)25-20(26)11-12-23-22(28)19-8-5-13-29-19/h2-10,13-14H,11-12H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
PGIKSJLKKISAAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N=C1CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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